
1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea, also known as CEDU or Difluorourea, is an organofluorine compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 206.07 g/mol and a boiling point of 300 °C. CEDU has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
- The molecular structure of related compounds, like 1-(2-Chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, shows unique conformational properties. The 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group, indicating specific molecular interactions and stability features important for its applications in scientific research (Yan et al., 2007).
Chemical Synthesis and Characterization
- Studies on related chemical structures, such as 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, focus on the synthesis and characterization of these compounds. This includes their crystal structures, which provide insights into their potential applications in various scientific fields (Zhong et al., 1998).
Potential Antineoplastic Activity
- Some derivatives of 1-(2-Chloroethyl)ureas have been explored for their potential antineoplastic (anti-cancer) activities. These studies involve the synthesis of related compounds and testing their cytotoxicity in vitro, indicating their potential application in cancer research (Gaudreault et al., 1988).
Biological Activity and Mode of Action
- Research on compounds with similar structures, such as 1-aryl-3-(2-chloroethyl) ureas, involves understanding their biological activity and mode of action. For instance, some studies have looked into how these compounds affect chitin synthesis in insects, providing valuable information for applications in entomology and pest control (Deul et al., 1978).
Metabolism and Pharmacokinetics
- The metabolism and pharmacokinetics of related chloroethyl urea compounds have been studied in animal models. These studies provide insights into how these compounds are processed in biological systems, which is critical for understanding their potential therapeutic applications (Maurizis et al., 1998).
Insecticidal Properties
- Certain derivatives of 1-(2-Chloroethyl)ureas have been evaluated for their insecticidal properties, particularly their effects on cuticle deposition in insects. This research contributes to the development of new insecticides with specific modes of action (Mulder & Gijswijt, 1973).
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDQZKNUWVVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

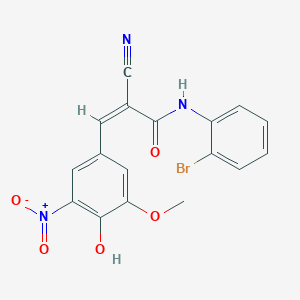
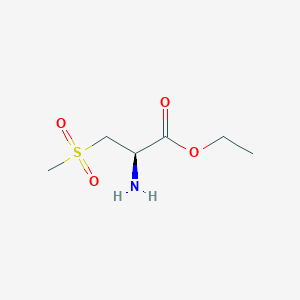
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)

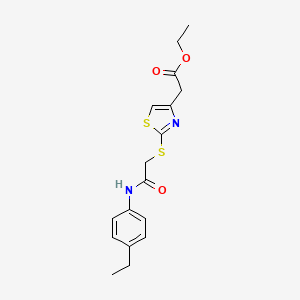
![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)
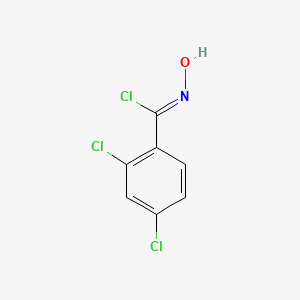

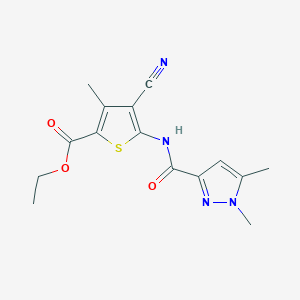
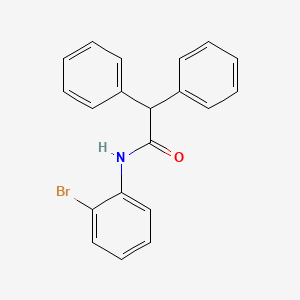
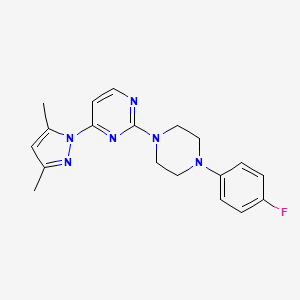
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)
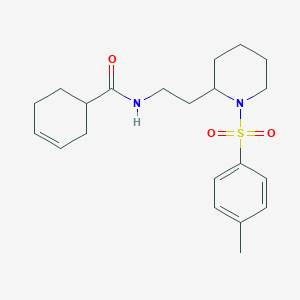
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide](/img/structure/B2814465.png)